
methyl N-(2H-triazole-4-carbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2H-triazole-4-carbonyl)carbamate is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2H-triazole-4-carbonyl)carbamate typically involves the reaction of triazole derivatives with carbamates. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high yield .
化学反応の分析
Types of Reactions
Methyl N-(2H-triazole-4-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives .
科学的研究の応用
Methyl N-(2H-triazole-4-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties
作用機序
The mechanism of action of methyl N-(2H-triazole-4-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: Known for its use in antifungal drugs like fluconazole and voriconazole.
Uniqueness
Methyl N-(2H-triazole-4-carbonyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57362-83-1 |
|---|---|
分子式 |
C5H6N4O3 |
分子量 |
170.13 g/mol |
IUPAC名 |
methyl N-(2H-triazole-4-carbonyl)carbamate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(11)7-4(10)3-2-6-9-8-3/h2H,1H3,(H,6,8,9)(H,7,10,11) |
InChIキー |
WTPSCDLZWHSZFH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(=O)C1=NNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


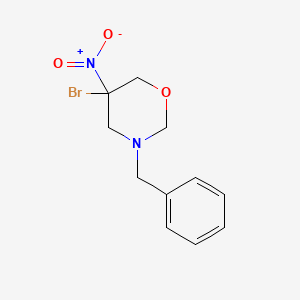
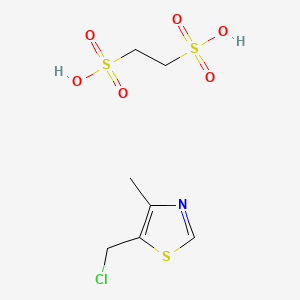
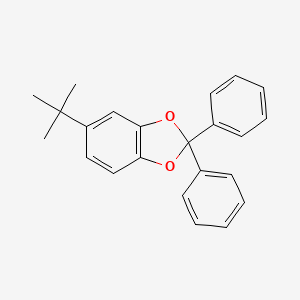
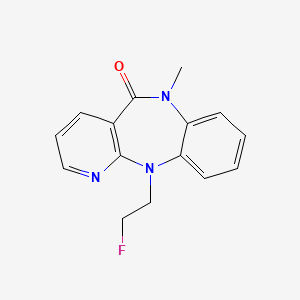


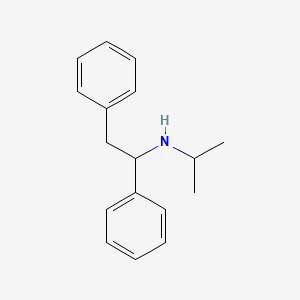
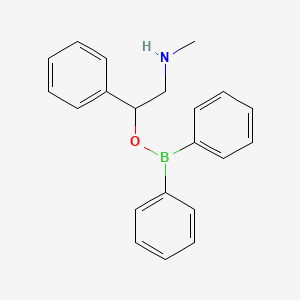

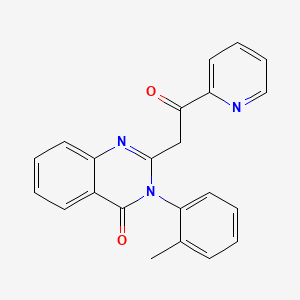
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)



